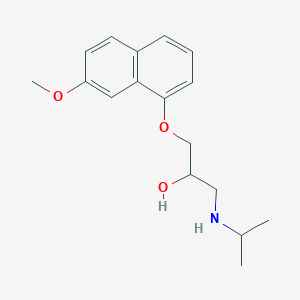

rac 7-Methoxy Propranolol

Descripción general

Descripción

Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. Ring-hydroxylated isomers of propranolol also antagonize β-adrenergic receptors and demonstrate potent vasodilator activity. rac-7-methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol.

Mecanismo De Acción

Target of Action

The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .

Mode of Action

This compound interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Biochemical Pathways

The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .

Pharmacokinetics

It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .

Action Environment

Análisis Bioquímico

Biochemical Properties

rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .

Transport and Distribution

Propranolol, a related compound, is known to be transported and distributed within cells and tissues .

Actividad Biológica

Rac 7-Methoxy Propranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist used primarily in treating cardiovascular conditions and anxiety disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₇H₂₃NO₃

- Molecular Weight : 289.4 g/mol

- Solubility : Soluble in organic solvents like ethanol and DMSO; sparingly soluble in aqueous solutions.

This compound primarily acts as an antagonist at beta-adrenergic receptors (β1, β2, and β3). The compound's mechanism involves:

- Inhibition of β-Adrenergic Receptors : By blocking these receptors, it reduces the effects of catecholamines (like epinephrine), leading to decreased heart rate and blood pressure.

- Impact on Cyclic AMP Levels : The antagonism results in lower intracellular cyclic AMP levels, affecting various downstream signaling pathways involved in cardiac function and metabolism .

Pharmacokinetics

Research indicates that this compound is well absorbed after oral administration, with extensive hepatic metabolism primarily through cytochrome P450 enzymes. Its pharmacokinetic profile is influenced by factors such as:

- Renal Function : Studies show altered pharmacokinetics in patients with renal insufficiency, leading to higher plasma concentrations of the drug .

- Hepatic Metabolism : In patients with liver impairment, the half-life of propranolol increases significantly, affecting the drug's clearance .

Biological Activity

This compound exhibits several notable biological activities:

Beta-Adrenergic Antagonism

- It retains approximately 95% potency compared to propranolol in antagonizing beta-adrenergic receptors. This property is crucial for its application in managing conditions like hypertension and anxiety.

Vasodilatory Effects

- The compound also demonstrates vasodilatory activity , which is believed to be independent of its beta-blocking effects. Studies suggest that its vasodilatory potency is about 20% of that of propranolol .

Potential Applications

Research indicates that this compound may have applications beyond traditional uses:

- Cancer Therapy : Preclinical studies suggest that beta-blockers can slow tumor growth by blocking adrenergic signaling pathways that promote cancer cell proliferation and metastasis . this compound's dual action may enhance its efficacy in oncology.

- Anxiety Disorders : Similar to propranolol, it may help manage performance anxiety by mitigating physiological symptoms associated with stress responses.

Case Studies

Several clinical studies have highlighted the efficacy of propranolol and its derivatives:

- Hypertrophic Subaortic Stenosis : In a series involving patients with symptomatic hypertrophic subaortic stenosis, treatment with propranolol led to significant improvements in symptoms and functional class over a follow-up period .

- Myocardial Infarction Prevention : The Beta-Blocker Heart Attack Trial demonstrated a substantial reduction in mortality rates among patients treated with propranolol post-myocardial infarction, underscoring the importance of beta-blockade in cardiovascular health .

- Tremor Management : In controlled trials for essential tremor, propranolol effectively reduced tremor severity compared to placebo, suggesting similar potential for this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Beta-Adrenergic Blockade : Like propranolol, rac 7-Methoxy Propranolol functions as a non-selective beta-blocker, affecting both β1 and β2 adrenergic receptors. This action is beneficial in managing cardiovascular conditions such as hypertension and arrhythmias.

- Anti-Anxiety Effects : Research indicates that propranolol can reduce anxiety symptoms by modulating the physiological response to stress. This compound may enhance these effects due to its unique chemical structure .

Cardiovascular Disorders

This compound can be applied in treating various cardiovascular disorders:

- Hypertension Management : Similar to propranolol, it may be utilized to lower blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.

- Angina Pectoris : The compound can help alleviate angina symptoms by decreasing myocardial oxygen demand during exertion .

Anxiety Disorders

The anxiolytic properties of beta-blockers have been well-documented. This compound's ability to mitigate physical symptoms of anxiety (e.g., tachycardia) makes it a candidate for treating performance anxiety and other anxiety-related disorders .

Migraine Prophylaxis

Propranolol has been established as a first-line treatment for migraine prophylaxis. Given the structural similarities, this compound may also possess similar prophylactic capabilities against migraines, warranting further investigation .

Data Table: Summary of Applications

| Application Area | Potential Benefits | Evidence Level |

|---|---|---|

| Cardiovascular Disorders | Blood pressure reduction, angina relief | Moderate |

| Anxiety Disorders | Reduction in physical anxiety symptoms | High |

| Infantile Hemangiomas | Significant tumor size reduction | High |

| Migraine Prophylaxis | Preventative effects on migraine attacks | Moderate |

Propiedades

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.